

# 5-Bromo-2-methoxybenzenesulfonamide molecular structure

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonamide

Cat. No.: B1277058

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An In-depth Technical Guide to the Molecular Structure of **5-Bromo-2-methoxybenzenesulfonamide**

## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of **5-Bromo-2-methoxybenzenesulfonamide**. As a member of the benzenesulfonamide class, this compound is a valuable synthetic intermediate in medicinal chemistry. The benzenesulfonamide scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document consolidates physicochemical data, details plausible experimental protocols for its synthesis and characterization, and visualizes its structure and synthetic pathway. The content is tailored for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this specific chemical entity.

## Introduction

The sulfonamide functional group is a cornerstone pharmacophore in the development of therapeutic agents.<sup>[1]</sup> Its presence in a molecule often imparts desirable pharmacokinetic properties and the ability to bind effectively to enzyme active sites. Benzenesulfonamide derivatives, in particular, have a rich history in medicine, leading to the development of drugs for a multitude of diseases.<sup>[2][3]</sup> **5-Bromo-2-methoxybenzenesulfonamide** is a substituted benzenesulfonamide that serves as a versatile building block for the synthesis of more

complex, biologically active molecules. Its structure, featuring a bromine atom, a methoxy group, and a primary sulfonamide group, offers multiple points for chemical modification, making it a compound of interest for creating diverse chemical libraries for drug screening. This guide aims to provide a detailed technical examination of its molecular structure and chemical properties.

## Molecular Identity and Physicochemical Properties

**5-Bromo-2-methoxybenzenesulfonamide** is an organic compound characterized by a benzene ring functionalized with three key groups that determine its chemical behavior and potential applications. Its formal identification and key physicochemical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	5-bromo-2-methoxybenzenesulfonamide	[4]
CAS Number	23095-14-9	[5]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrNO <sub>3</sub> S	[4][5]
Molecular Weight	266.11 g/mol	[4][5]
Appearance	Solid	[5]
SMILES	<chem>COC1=C(C=C(C=C1)Br)S(=O)(=O)N</chem>	[4]
InChI	1S/C7H8BrNO3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)	[4]
InChIKey	WHYIIAFUVXCXIL-UHFFFAOYSA-N	[4][5]

## Molecular Structure and Visualization

The molecular architecture of **5-Bromo-2-methoxybenzenesulfonamide** consists of a central benzene ring with the following substitution pattern:

- A methoxy group (-OCH<sub>3</sub>) at position 2.
- A sulfonamide group (-SO<sub>2</sub>NH<sub>2</sub>) at position 1.
- A bromine atom (-Br) at position 5.

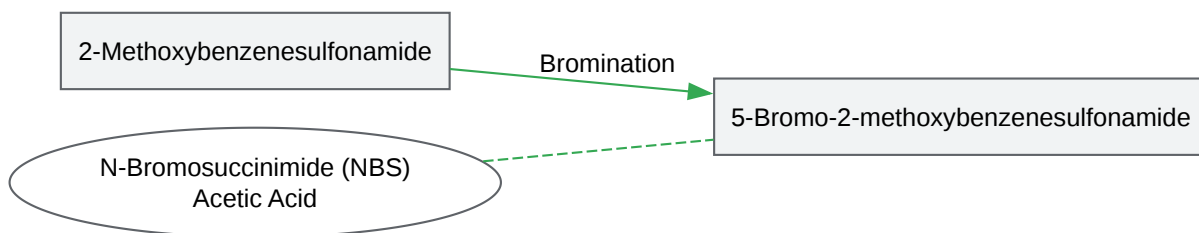
The ortho-methoxy group can influence the conformation of the adjacent sulfonamide group, while the bromine atom at the para-position relative to the sulfonamide group significantly affects the electronic properties of the aromatic ring.

**Figure 1:** 2D Molecular Structure of **5-Bromo-2-methoxybenzenesulfonamide**

## Synthesis and Characterization

### Synthetic Pathways

The synthesis of **5-Bromo-2-methoxybenzenesulfonamide** is typically achieved through the electrophilic aromatic substitution of a precursor. The most direct route involves the bromination of 2-methoxybenzenesulfonamide. Reagents like N-Bromosuccinimide (NBS) are effective for this transformation, often carried out in a suitable solvent like acetic acid or a chlorinated solvent.



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**Figure 2:** Synthetic workflow for **5-Bromo-2-methoxybenzenesulfonamide**.

## Experimental Protocols

### Protocol 4.2.1: Synthesis of **5-Bromo-2-methoxybenzenesulfonamide**

This protocol describes a plausible method for the synthesis of the title compound based on standard bromination procedures for activated aromatic rings.

- **Reaction Setup:** To a solution of 2-methoxybenzenesulfonamide (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
- **Reaction Execution:** Stir the resulting mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
- **Purification:** Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and succinimide byproducts. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a solid.<sup>[5]</sup>

#### Protocol 4.2.2: General Characterization Methods

- **Nuclear Magnetic Resonance (NMR):** Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ). Record  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher spectrometer.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** Obtain the IR spectrum of the solid product using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory in the range of 4000-400  $cm^{-1}$ .
- **Mass Spectrometry (MS):** Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI), to confirm the molecular weight and isotopic distribution pattern.

## Anticipated Spectroscopic Data

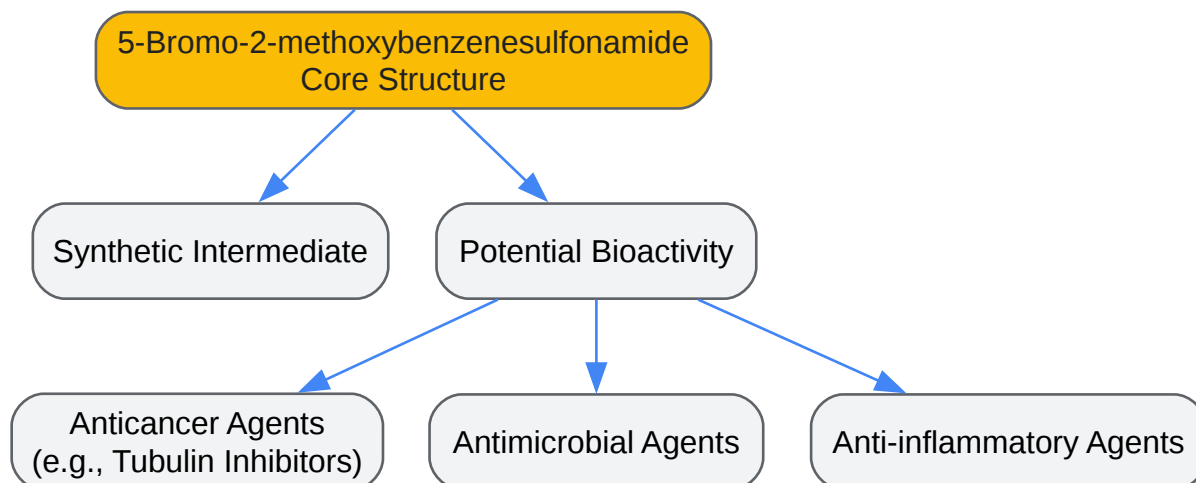
While specific, published spectra for **5-Bromo-2-methoxybenzenesulfonamide** are not readily available, its structural features allow for the prediction of key spectroscopic signals.

Technique	Expected Features
$^1\text{H}$ NMR	- A singlet for the methoxy ( $-\text{OCH}_3$ ) protons ( $\sim 3.9\text{--}4.0$ ppm). - A broad singlet for the two sulfonamide ( $-\text{SO}_2\text{NH}_2$ ) protons. - Three aromatic protons in the range of $7.0\text{--}8.0$ ppm, exhibiting splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
$^{13}\text{C}$ NMR	- A signal for the methoxy carbon ( $\sim 56$ ppm). - Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.
FT-IR	- N-H stretching vibrations for the sulfonamide group (two bands, $\sim 3400\text{--}3200\text{ cm}^{-1}$ ). <sup>[6]</sup> - Asymmetric and symmetric S=O stretching vibrations (strong bands, $\sim 1320\text{ cm}^{-1}$ and $\sim 1150\text{ cm}^{-1}$ , respectively). <sup>[6]</sup> - C-O stretching for the methoxy group ( $\sim 1250\text{ cm}^{-1}$ ). <sup>[6]</sup> - Aromatic C=C and C-H stretching and bending vibrations.
Mass Spec	- A characteristic pair of molecular ion peaks ( $\text{M}^+$ and $\text{M}+2$ ) of nearly equal intensity, separated by 2 m/z units, due to the presence of the bromine isotopes ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). <sup>[7][8]</sup> The expected molecular ion would be at $m/z \approx 265$ and $267$ .

## Biological Context and Potential Applications

The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities.<sup>[1]</sup> These activities often stem from the sulfonamide group's ability to mimic a carboxylate and act as a zinc-binding group in metalloenzymes.<sup>[1]</sup> Derivatives of benzenesulfonamides have been developed as anti-inflammatory, antimicrobial, and anticancer agents.<sup>[9]</sup>

The specific structural motifs in **5-Bromo-2-methoxybenzenesulfonamide** suggest potential for further development. The bromo- and methoxy- substitutions on the phenyl ring are found in various biologically active compounds, including potent cytotoxic agents that target tubulin polymerization in cancer cells. While the title compound itself has not been extensively studied for its biological effects, it serves as a key intermediate for synthesizing derivatives with potentially significant therapeutic value.



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**Figure 3:** Logical relationship of the **5-Bromo-2-methoxybenzenesulfonamide** core to its applications.

## Conclusion

**5-Bromo-2-methoxybenzenesulfonamide** is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed its molecular structure, physicochemical properties, and plausible routes for its synthesis and characterization. The presence of three distinct functional groups on the aromatic ring provides a versatile platform for the development of novel compounds. Further research, including single-crystal X-ray diffraction for definitive structural elucidation and comprehensive biological screening of its derivatives, is warranted to fully explore the therapeutic potential of this chemical scaffold.

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## References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 4. 5-Bromo-2-methoxybenzenesulphonamide | C<sub>7</sub>H<sub>8</sub>BrNO<sub>3</sub>S | CID 8317967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methoxybenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 1-bromo-2-methylpropane C<sub>4</sub>H<sub>9</sub>Br (CH<sub>3</sub>)<sub>2</sub>CHCH<sub>2</sub>Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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